molecular formula C15H13Cl2NO2 B11177702 N-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)acetamide

N-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B11177702
M. Wt: 310.2 g/mol
InChI Key: YIIWWABZOZKVCI-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-2-(4-methoxyphenyl)acetamide is a chemical compound of interest in scientific research and development. As a specialized organic building block, it features a acetamide core substituted with both 2,4-dichlorophenyl and 4-methoxyphenyl groups. This specific molecular architecture makes it a potentially valuable intermediate for researchers in various fields, including medicinal chemistry and drug discovery, where it could be used in the synthesis of more complex molecules or for structure-activity relationship (SAR) studies . Compounds with similar structural motifs, such as dichlorophenyl and methoxyphenyl groups, are often investigated for their potential biological activities and are utilized in the development of pharmacologically active agents . Researchers value this compound for its potential role in exploring new chemical entities. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C15H13Cl2NO2

Molecular Weight

310.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C15H13Cl2NO2/c1-20-12-5-2-10(3-6-12)8-15(19)18-14-7-4-11(16)9-13(14)17/h2-7,9H,8H2,1H3,(H,18,19)

InChI Key

YIIWWABZOZKVCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Acyl Substitution Reaction

The most widely reported method involves a nucleophilic acyl substitution between 2,4-dichloroaniline and 4-methoxyphenylacetyl chloride. This single-step reaction typically achieves yields of 68–75% under controlled conditions.

Reaction mechanism :

2,4-Dichloroaniline+4-Methoxyphenylacetyl chlorideBaseN-(2,4-Dichlorophenyl)-2-(4-methoxyphenyl)acetamide+HCl\text{2,4-Dichloroaniline} + \text{4-Methoxyphenylacetyl chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Standard conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base : Triethylamine (TEA) or pyridine (molar ratio 1.2:1 relative to acyl chloride)

  • Temperature : 0–5°C during reagent addition, followed by 25°C for 12–24 hr

  • Workup : Aqueous NaHCO₃ wash, solvent evaporation, and recrystallization from ethanol/water

Key challenges :

  • Competitive hydrolysis of acyl chloride (mitigated by strict anhydrous conditions)

  • Ortho-chlorine steric effects reducing reactivity (addressed via excess acyl chloride)

Stepwise Synthesis via Intermediate Formation

Patent WO2018008042A1 discloses an alternative two-step approach suitable for industrial production:

Step 1 : Synthesis of 2-(4-Methoxyphenyl)acetic acid

4-MethoxyphenylacetonitrileH₂SO₄, H₂O2-(4-Methoxyphenyl)acetic acid\text{4-Methoxyphenylacetonitrile} \xrightarrow{\text{H₂SO₄, H₂O}} \text{2-(4-Methoxyphenyl)acetic acid}

Conditions : 40% H₂SO₄, reflux for 6 hr, 92% yield

Step 2 : Amide bond formation

2-(4-Methoxyphenyl)acetic acid+2,4-DichloroanilineDCC/HOBtTarget compound\text{2-(4-Methoxyphenyl)acetic acid} + \text{2,4-Dichloroaniline} \xrightarrow{\text{DCC/HOBt}} \text{Target compound}

Coupling reagents :

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)
    Solvent : DCM at 25°C for 18 hr
    Yield : 81% after column chromatography

Solid-Phase Synthesis for High-Purity Applications

Recent advancements adapted from employ resin-bound synthesis:

Procedure :

  • Wang resin functionalization with Fmoc-protected 2,4-dichloroaniline

  • On-resin acylation with 4-methoxyphenylacetic acid using HATU/DIEA

  • Cleavage with 95% TFA/H₂O

Advantages :

  • Purity >99% (HPLC)

  • Scalable for parallel synthesis

Reaction Optimization

Solvent Screening

Comparative data from and:

SolventDielectric ConstantYield (%)Purity (%)
DCM8.937598
THF7.586895
Acetonitrile37.55891
Toluene2.384288

DCM provides optimal balance between reagent solubility and reaction rate.

Base Selection

Triethylamine outperforms alternatives in suppressing HCl-mediated side reactions:

BasepKₐReaction Time (hr)Yield (%)
Triethylamine10.751275
Pyridine8.771867
DBU13.9863
K₂CO₃ (aqueous)10.332455

Industrial-Scale Production

Continuous Flow Reactor Design

Adapting methodology from:

Parameters :

  • Reactor volume: 50 L

  • Flow rate: 12 L/hr

  • Temperature gradient: 5°C (inlet) → 25°C (outlet)

  • Residence time: 45 min

Outcomes :

  • 89% conversion rate

  • 99.2% purity by GC-MS

  • 3.2 kg/hr production capacity

Crystallization Optimization

Critical for API-grade material:

Anti-solventSolvent RatioCrystal Size (µm)Purity (%)
n-Heptane1:350–7099.5
Water1:520–4098.8
Ethanol1:2100–15099.1

n-Heptane produces monodisperse crystals suitable for pharmaceutical formulation.

Analytical Characterization

Spectroscopic Data Correlation

TechniqueKey SignalsSource
¹H NMR (400 MHz, CDCl₃)δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 2H), 6.91–6.85 (m, 4H), 3.81 (s, 3H), 3.72 (s, 2H)
IR (KBr)3285 cm⁻¹ (N-H stretch), 1654 cm⁻¹ (C=O), 1247 cm⁻¹ (C-O)
HPLC tᵣ = 6.72 min (C18 column, 70:30 MeOH/H₂O)

Emerging Methodologies

Photocatalytic Amination

Pilot-scale trials using iridium-based catalysts:

  • 30% yield improvement vs thermal methods

  • 50% reduction in reaction time

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

    Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Formation of N-(2,4-dichlorophenyl)-2-(4-hydroxyphenyl)acetamide.

    Reduction: Formation of N-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)ethylamine.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide (CAS 349126-27-8)
  • Structure : Differs by a 3-chloro-4-fluorophenyl group instead of 2,4-dichlorophenyl.
  • Key Data: Physicochemical properties (molecular weight: 293.72 g/mol) suggest comparable lipophilicity to the target compound. No direct activity data are reported, but the fluorine substitution may enhance bioavailability and target selectivity .
N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives (Compounds 3a–3c)
  • Structure : Ethyl linker between the methoxyphenyl group and acetamide.
  • Activity : Demonstrated hypoglycemic effects in rat models (IC50: 69–87 µM). Compound 3a (IC50 = 69 µM) showed the strongest inhibition of protein tyrosine phosphatase, attributed to the naphthalen-1-yl group enhancing hydrophobic interactions .
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (CAS 560075-65-2)
  • Structure : 4-chlorophenyl and 2,6-dichlorophenyl groups.
  • Activity : Structurally related to diclofenac, a NSAID. The 2,6-dichloro substitution pattern is critical for cyclooxygenase (COX) inhibition, suggesting that positional isomerism significantly impacts activity .
1-Benzylsubstituted Quinazolinone Acetamides
  • Structure: Quinazolinone core with dichlorophenylmethyl and benzyl groups.
  • Activity : Poor anticonvulsant efficacy in PTZ-induced seizure models, with only 17% mortality reduction. The cyclic amide fragment was identified as a pharmacophore, but dichlorophenyl substitution may reduce GABA receptor affinity .

Structural and Pharmacological Trends

Substitution Patterns :
  • Chlorine Position: 2,4-dichloro substitution (target compound) vs. 3,4-dichloro () or 2,6-dichloro ().
  • Methoxy Group : The 4-methoxy group in the target compound and derivatives (e.g., Compound 3a) enhances electron-donating capacity, improving interactions with polar residues in enzyme active sites .
Activity Correlation :
Compound Class Key Substituents Activity Profile Reference
Target Compound 2,4-dichlorophenyl, 4-methoxy Unknown (structural inference) -
Quinazolinone Acetamides Quinazolinone, dichlorophenyl Low anticonvulsant activity
Hypoglycemic Acetamides Ethyl-methoxyphenyl IC50: 69–87 µM (PTP inhibition)
Diclofenac Analog 2,6-dichlorophenyl COX inhibition (NSAID-like)

Biological Activity

N-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a dichlorophenyl group and a methoxyphenyl group attached to an acetamide backbone. This structural composition is crucial for its interaction with biological targets.

The compound's mechanism of action primarily involves its ability to inhibit specific enzymes or receptors. It is believed to interact with cyclooxygenase (COX) enzymes, particularly COX-2, which are pivotal in the inflammatory response:

  • Inhibition of COX-2 : The compound has been shown to bind effectively to the active site of COX-2, leading to a reduction in the synthesis of pro-inflammatory prostaglandins. This interaction is critical for its anti-inflammatory properties .
  • Enzyme Interaction : It may also inhibit other kinases involved in cell signaling pathways, impacting cell proliferation and survival.

Biological Activity

1. Anti-inflammatory Effects

  • Research Findings : Studies have demonstrated that this compound exhibits significant anti-inflammatory activity. For instance, in vitro assays indicated a reduction in the expression of COX-2 and inducible nitric oxide synthase (iNOS) mRNA levels upon treatment with this compound .
  • IC50 Values : The compound has shown promising IC50 values against COX-2, suggesting potent inhibitory activity compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs) .

2. Anticancer Potential

  • Cell Proliferation Studies : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells through apoptosis induction. Molecular docking studies suggest that it binds effectively to targets involved in cancer cell signaling pathways.
  • Case Studies : In specific case studies involving various cancer cell lines, this compound demonstrated selective cytotoxicity, warranting further investigation into its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
N-(2,4-dichlorophenyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamideSimilar structure with sulfonamide substitutionEnhanced anti-inflammatory effects
N-(3,4-dichlorophenyl)-1,3-thiazol-2-amineThiazole derivativePotent COX inhibitor with different pharmacokinetics

This table illustrates how variations in substituents can lead to differences in biological activity and therapeutic potential.

Q & A

Q. How are conflicting cytotoxicity results reconciled across different cell lines?

  • Methodology :
  • Dose-Response Curves : Test across 5–10 concentrations to identify threshold effects.
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress contributions to cytotoxicity.
  • Transcriptomics : RNA-seq to compare gene expression profiles in sensitive vs. resistant cell lines .

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